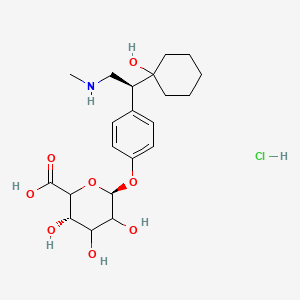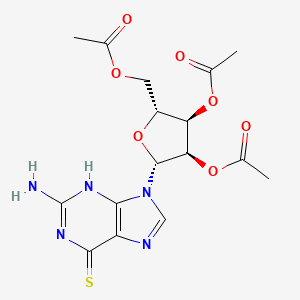
2,3,4-Tri-O-benzoyl-L-fucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-benzoyl-L-fucopyranose is a derivative of L-fucose, a deoxyhexose sugar. This compound is often used in glycobiology research due to its role in the synthesis and modification of glycoconjugates. The benzoyl groups protect the hydroxyl groups, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose typically involves the benzoylation of L-fucose. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: Removal of benzoyl groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Substitution: Replacement of benzoyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-fucose.
Oxidation: L-fucopyranose derivatives with carbonyl groups.
Substitution: L-fucopyranose derivatives with new functional groups.
Applications De Recherche Scientifique
2,3,4-Tri-O-benzoyl-L-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Glycobiology: Study of carbohydrate structures and functions.
Synthesis of Glycoconjugates: Intermediate in the synthesis of glycoproteins and glycolipids.
Drug Development: Potential use in the development of therapeutic agents targeting carbohydrate-related pathways.
Biochemical Assays: Used as a reagent in various biochemical assays to study enzyme activities and carbohydrate interactions.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-benzoyl-L-fucopyranose involves its role as a protected intermediate in synthetic pathways. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications. Upon removal of the benzoyl groups, the compound can participate in various biochemical processes, such as enzyme-catalyzed reactions and interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose: Another protected derivative of L-fucose, but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-acetyl-L-fucopyranose: Similar compound with acetyl groups as protecting groups.
Uniqueness
2,3,4-Tri-O-benzoyl-L-fucopyranose is unique due to its benzoyl protecting groups, which offer different reactivity and stability compared to benzyl or acetyl groups. This makes it particularly useful in specific synthetic pathways where selective deprotection is required.
Propriétés
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZHORWKBBBND-POEZRXMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)



![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)





